molecular formula C11H15BBrNO6 B13406876 3-Bromophenylboronic acid n-methylcarboxy-n-methylglycinate

3-Bromophenylboronic acid n-methylcarboxy-n-methylglycinate

Cat. No.: B13406876
M. Wt: 347.96 g/mol
InChI Key: XQULGFSIOUQBPW-UHFFFAOYSA-N
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Description

3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate is a compound that combines the properties of boronic acids and glycinates. Boronic acids are known for their ability to form stable covalent bonds with diols, making them valuable in various chemical reactions, particularly in organic synthesis. Glycinates, on the other hand, are derivatives of glycine, an amino acid, and are often used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate typically involves the reaction of 3-bromophenylboronic acid with N-methylcarboxy-n-methylglycine. The reaction is usually carried out in the presence of a catalyst, such as palladium, under mild conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, which are known for their efficiency and scalability. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield borate esters, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate involves its ability to form stable covalent bonds with diols. This property makes it an effective inhibitor of enzymes that have diol-containing active sites. The compound can interact with molecular targets through boron-oxygen interactions, affecting the activity of the target enzymes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromophenyl boronic acid, N-methylcarboxy-n-methylglycinate is unique due to its combination of boronic acid and glycinate properties. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable in both organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H15BBrNO6

Molecular Weight

347.96 g/mol

IUPAC Name

(3-bromophenyl)boronic acid;2-[methoxycarbonyl(methyl)amino]acetic acid

InChI

InChI=1S/C6H6BBrO2.C5H9NO4/c8-6-3-1-2-5(4-6)7(9)10;1-6(3-4(7)8)5(9)10-2/h1-4,9-10H;3H2,1-2H3,(H,7,8)

InChI Key

XQULGFSIOUQBPW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)Br)(O)O.CN(CC(=O)O)C(=O)OC

Origin of Product

United States

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